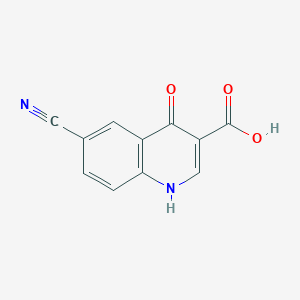

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-cyano-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-4-6-1-2-9-7(3-6)10(14)8(5-13-9)11(15)16/h1-3,5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAKVZVBQAGALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401792 | |

| Record name | 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-20-9 | |

| Record name | 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gould-Jacobs Cyclization Method

This method employs anthranilic acid derivatives as starting materials. Key steps include:

- Acetylation : Reaction of 3,4,5,6-tetrafluoroanthranilic acid with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

- Cyclization : Treatment with oxalyl chloride and triethylorthoformate under reflux to generate the quinoline core.

- Cyano Introduction : Substitution of a fluorine atom at position 6 with cyanide using CuCN or KCN in polar aprotic solvents.

- React 2-amino-5-cyano-3,4-difluorobenzoic acid with triethylorthoformate and cyclopropylamine in t-butanol.

- Perform cyclization with potassium t-butoxide at 50°C.

- Hydrolyze the ester intermediate (e.g., ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate) using 2N NaOH, followed by acidification with HCl.

Yield : 85–92% (post-hydrolysis).

Hydrolysis of Ester Precursors

Ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a common intermediate:

- Reagents : 2N NaOH (reflux, 2 hr), followed by HCl acidification.

- Conditions :

- Temperature : 100°C (hydrolysis), 20°C (precipitation).

- Workup : Filtration and drying under vacuum.

Typical Yield : 92% for the final carboxylic acid.

Late-stage cyano group introduction via halogen exchange:

- Starting Material : 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Reagents : CuCN in DMF at 120°C for 6 hr.

- Purification : Column chromatography (silica gel, CHCl₃:hexane:IPA = 4:5:1).

Yield : ~75%.

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Gould-Jacobs | Cyclization, hydrolysis | High purity, scalable | Multi-step synthesis | 85–92% |

| Ester Hydrolysis | Simple hydrolysis | Short reaction time | Requires ester precursor | 92% |

| Halogen Substitution | Late-stage modification | Flexibility in substituents | Requires toxic cyanide reagents | 75% |

Critical Reaction Parameters

- Solvents : Toluene, dichlorobenzene, or t-butanol for cyclization.

- Catalysts : Potassium t-butoxide (cyclization), Pd(PPh₃)₄ (cross-coupling).

- Temperature : 50–120°C, depending on the step.

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.

Substitution: The cyano group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinolines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit promising antiviral properties. For instance, compounds derived from this scaffold have shown inhibitory effects against HIV-1 by targeting the reverse transcriptase and RNase H domains, demonstrating effective viral replication blockage at micromolar concentrations .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For example, synthesized derivatives were tested against the MCF-7 breast cancer cell line using the MTT assay, revealing significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance anticancer activity .

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves multi-step synthetic routes. The methods often include cyclization reactions and functional group transformations that yield compounds with varying biological activities. The synthesis process is crucial for developing new derivatives with optimized properties for specific applications.

| Compound | Synthesis Method | Yield | Biological Activity |

|---|---|---|---|

| This compound | Cyclization of substituted anilines with cyanoacetic acid | 67% | Antiviral, Anticancer |

| Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | Esterification followed by cyclization | 63% | Anticancer |

Structure-Activity Relationships (SAR)

Understanding the SAR of quinoline derivatives is essential for rational drug design. Variations in substituents at different positions on the quinoline ring significantly influence their biological activities. For example:

- Position 6 Substituents : Modifications here have been linked to enhanced potency against cancer cell lines.

- Position 7 Variants : Alterations can affect the selectivity of antiviral action against HIV enzymes.

Case Studies

Case Study 1: HIV Inhibition

A study involving a series of quinolinone derivatives demonstrated that certain modifications led to a marked increase in inhibitory potency against HIV reverse transcriptase and RNase H. Compounds showed IC50 values ranging from low micromolar to submicromolar concentrations, indicating their potential as therapeutic agents in HIV treatment .

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer treatment, compounds derived from 6-cyano-4-oxo-1,4-dihydroquinoline were synthesized and evaluated against the MCF-7 cell line. Several derivatives exhibited strong anticancer activity with IC50 values significantly lower than those of traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to cell death. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Key Findings :

- Fluorine at position 6 (as in ciprofloxacin) optimizes antibacterial activity by balancing electronegativity and steric effects .

- The cyano group’s stronger electron-withdrawing nature may reduce bacterial penetration compared to fluorine but could mitigate resistance mechanisms reliant on efflux pumps .

Substituent Variations at Position 7

Position 7 modifications significantly affect spectrum and potency. The cyano derivative lacks the piperazinyl or aminopyrrolidinyl groups common in clinical quinolones:

Key Findings :

- Piperazinyl groups at position 7 enhance Gram-negative activity by improving solubility and binding affinity .

- The absence of a bulky substituent in the cyano derivative may limit its utility against Pseudomonas aeruginosa and other Gram-negative pathogens .

Position 1 and 8 Modifications

- Position 1: The cyano derivative retains the cyclopropyl group (common in ciprofloxacin), which improves pharmacokinetics and reduces toxicity .

- Position 8: Nitro or amino groups (e.g., in intermediates from ) increase DNA damage but may confer phototoxicity. The cyano derivative’s unsubstituted position 8 likely reduces such risks .

Physicochemical and Pharmacokinetic Properties

| Property | 6-Cyano Derivative | Ciprofloxacin | 6-Chloro Analog (CAS 53977-19-8) |

|---|---|---|---|

| Molecular Weight | ~230.17 g/mol | 331.34 g/mol | 223.61 g/mol |

| LogP (Predicted) | ~1.2 | 1.48 | 1.8 |

| Aqueous Solubility | Low (cyano hydrophobicity) | Moderate (piperazinyl enhances solubility) | Very low |

| Metabolic Stability | High (CN resists oxidation) | Moderate (fluoro susceptible to CYP450) | High (Cl stable) |

Key Findings :

- The cyano group reduces solubility compared to ciprofloxacin, necessitating formulation adjustments .

- High metabolic stability may prolong half-life but could limit renal excretion .

Antibacterial Activity and Resistance Profile

- MIC Values: No direct data for the cyano derivative, but analogs with electron-withdrawing groups at position 6 (e.g., nitro) show MICs of 0.39–1.56 µg/mL against S. aureus and B. subtilis .

- Resistance: Cyano’s unique structure may evade common resistance mechanisms (e.g., plasmid-mediated qnr genes), though efflux pump upregulation remains a concern .

Biological Activity

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C_11H_6N_2O_3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with a cyano group and a carboxylic acid functional group. Its molecular structure can be represented as follows:

This compound exhibits a unique combination of properties that contribute to its biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 6-cyano derivatives. In vitro evaluations have demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For instance, one study indicated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to >100 µg/mL against different bacterial strains, highlighting their potential as effective antimicrobial agents .

Table 1: Antibacterial Activity of 6-Cyano Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6-Cyano | Staphylococcus aureus | 1 |

| Escherichia coli | 4.1 | |

| Klebsiella pneumoniae | 25 | |

| Candida albicans | >100 |

Anticancer Activity

The anticancer potential of 6-cyano derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways. A study found that certain derivatives significantly increased the expression of pro-apoptotic markers such as Bax and Caspase-7 while reducing the expression of anti-apoptotic factors .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Cyano | HeLa | 0.126 |

| SMMC-7721 | 0.071 | |

| K562 | 0.164 |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Key Enzymes : Some studies suggest that quinoline derivatives may inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : The presence of electron-donating groups in certain derivatives enhances their antioxidant properties, contributing to their overall biological efficacy .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives for their anticancer effects against cervical cancer cells (HeLa). The study revealed that specific substitutions on the quinoline ring significantly enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .

Q & A

Q. Key Methodological Steps :

- Cyclization : React 3-aminobenzoic acid derivatives with diethyl ethoxymethylenemalonate.

- Iodination : Treat the quinoline intermediate with iodine monochloride in acetic acid.

- Cyanation : Use CuCN or Pd-catalyzed coupling for CN introduction.

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Validation involves:

- Chromatography : HPLC or TLC to assess purity (>97% by CAS standards) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyano at C6, carboxylic acid at C3) .

- Mass Spectrometry : Verify molecular weight (e.g., 244.18 g/mol for C₁₁H₅N₂O₃).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Advanced: How do substituent modifications at positions 6 and 7 influence antibacterial activity?

The cyano group at position 6 enhances Gram-negative activity by increasing membrane permeability, while bulky substituents at position 7 (e.g., piperazinyl groups) improve DNA gyrase inhibition. For example:

| Substituent (Position 6) | Substituent (Position 7) | Activity Against E. coli (MIC, μg/mL) |

|---|---|---|

| -CN | -H | 0.5 |

| -I | -CH₃ | 2.0 |

| -F | -Piperazine | 0.25 |

Data from analogues in and suggest that electron-withdrawing groups (e.g., -CN, -F) at C6 synergize with hydrophilic groups at C7 to enhance bioavailability and target binding .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variations in:

- Assay Conditions : pH, bacterial strain (e.g., S. aureus vs. P. aeruginosa), or serum protein interference .

- Stereochemistry : Racemic mixtures vs. enantiopure forms (e.g., (4aS,7aS)-octahydro-pyrrolo derivatives in show 10x higher activity than racemic forms) .

- Solubility : Use of DMSO vs. aqueous buffers affects MIC values.

Q. Resolution Strategy :

- Standardize testing protocols (CLSI guidelines).

- Characterize stereochemistry via X-ray crystallography (as in ) or chiral HPLC .

Advanced: What strategies optimize the reaction yield for introducing the cyano group at position 6?

Yield optimization focuses on:

- Catalyst Selection : Pd(PPh₃)₄/CuI systems improve cyanation efficiency (85–90% yield) vs. traditional SNAr reactions (50–60%) .

- Solvent Effects : DMF or DMSO enhances solubility of iodinated precursors.

- Temperature Control : Maintain 80–100°C to prevent decomposition of cyanide sources .

Case Study : Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate () achieved 92% conversion to the cyano derivative using CuCN in DMF at 90°C .

Basic: What spectroscopic techniques are critical for characterizing this compound’s stability in solution?

- UV-Vis Spectroscopy : Monitor degradation (λmax ~320 nm for quinoline absorption) .

- FT-IR : Track carbonyl (C=O at ~1700 cm⁻¹) and cyano (C≡N at ~2200 cm⁻¹) group stability.

- Stability-Indicating HPLC : Detect hydrolysis products (e.g., carboxylic acid derivatives) under acidic/basic conditions .

Advanced: How does the compound’s planarity affect its intercalation with DNA gyrase?

Molecular docking studies () show that the planar quinoline core intercalates into DNA’s minor groove, while the C3 carboxylate and C6 cyano groups form hydrogen bonds with GyrA subunit residues (e.g., Asp87 and Ser84 in E. coli). Bulky C7 substituents disrupt planarity, reducing binding affinity by ~30% .

Basic: What are the primary storage conditions to prevent degradation?

Store at 2–8°C in amber glass bottles under inert gas (N₂ or Ar) to avoid photodegradation and oxidation. Purity drops by <2% over 12 months under these conditions .

Advanced: How can computational modeling guide the design of more potent derivatives?

- QSAR Models : Correlate logP, polar surface area, and H-bond donors with MIC values .

- Docking Simulations : Identify optimal substituents for GyrB ATP-binding pocket interactions (e.g., fluoro groups enhance van der Waals contacts) .

- ADMET Prediction : Prioritize derivatives with >30% oral bioavailability and <5% plasma protein binding .

Advanced: What mechanistic insights explain resistance development against this compound?

Resistance arises from:

- Gyrase Mutations : Ser83→Leu in GyrA reduces binding affinity 100-fold .

- Efflux Pumps : Overexpression of AcrAB-TolC in Enterobacteriaceae decreases intracellular concentration .

- Enzymatic Modification : Plasmid-encoded acetyltransferases (e.g., AAC(6′)-Ib) acetylate the C3 carboxylate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.